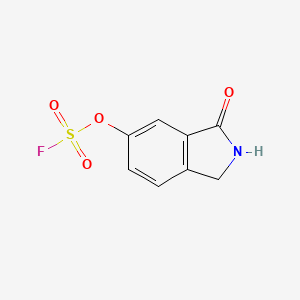

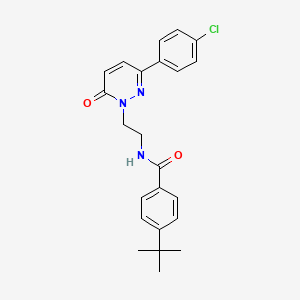

![molecular formula C10H11ClN2O2 B2368900 2-[(3-Chloropropanoyl)amino]benzamide CAS No. 306996-53-2](/img/structure/B2368900.png)

2-[(3-Chloropropanoyl)amino]benzamide

説明

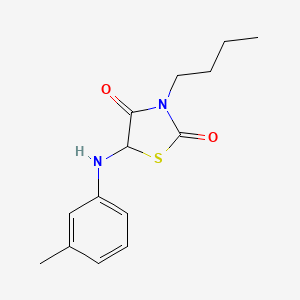

“2-[(3-Chloropropanoyl)amino]benzamide” is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 . It is used in proteomics research .

Synthesis Analysis

The synthesis of “this compound” can be achieved from Benzenecarboximidic acid, 2-amino- (9CI) and 3-Chloropropionyl chloride .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11ClN2O2/c11-6-5-9(14)13-8-4-2-1-3-7(8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14) .科学的研究の応用

Synthesis of Benzamide Derivatives

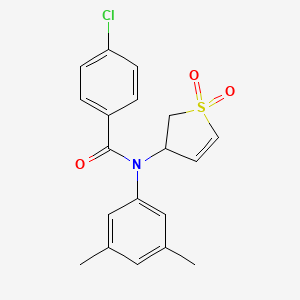

A series of benzamide derivatives, including N-(cyano(naphthalen-1-yl)methyl)benzamides, were synthesized through direct acylation reactions. One of these compounds showcased a notable color transition in response to fluoride anion, indicating its potential as a naked-eye detector for fluoride in solutions. This colorimetric behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Chemical Sensing and Colorimetric Applications

The compound with a 3,5-dinitrophenyl group within the synthesized benzamide derivatives demonstrated exceptional performance in the naked-eye detection of fluoride anion in solutions, presenting a drastic color transition from colorless to achromatic black. This unique property could be utilized in developing simple and effective chemical sensors (Younes et al., 2020).

Biomedical Research Applications

Melanoma Treatment and Imaging

Benzamide derivatives conjugated with alkylating cytostatics were synthesized and tested for their potential in targeted drug delivery for melanoma treatment. These conjugates showed higher toxicity against melanoma cells compared to the parent chlorambucil, indicating their potential as selective agents for melanoma therapy (Wolf et al., 2004).

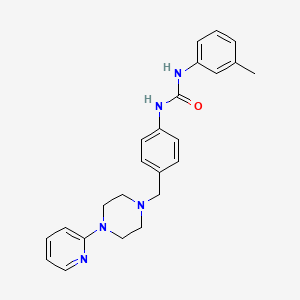

Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested for their microbiological activity against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus. Certain compounds demonstrated active benzamide derivatives against specific bacteria, indicating their potential as antibacterial agents (Mobinikhaledi et al., 2006).

Cancer Therapy

Benzamides have been researched for their potential as carriers for radioisotopes, metals, cytotoxic agents, and as enzyme inhibitors. This research is based on the neurotropic characteristic of benzamides, which makes them useful for imaging melanoma and melanoma metastases. Certain benzamides showed high tumor uptake, making them potential candidates for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).

特性

IUPAC Name |

2-(3-chloropropanoylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-4-2-1-3-7(8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIXTCIGKZVENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)

![N-tert-butylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)

![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)

![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)